molecular formula C20H25N5O5S2 B13366840 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13366840
M. Wt: 479.6 g/mol
InChI Key: IPEFWEQUHDZTNU-BQYQJAHWSA-N
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Description

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and yields highly functionalized triazolothiadiazine compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or thiadiazole rings, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or bind to receptors that modulate inflammatory responses.

Comparison with Similar Compounds

Similar compounds to 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazines and triazolopyrimidines These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C20H25N5O5S2

Molecular Weight

479.6 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H25N5O5S2/c1-28-15-10-13(11-16(29-2)18(15)30-3)7-8-17-23-25-19(21-22-20(25)31-17)14-6-5-9-24(12-14)32(4,26)27/h7-8,10-11,14H,5-6,9,12H2,1-4H3/b8-7+

InChI Key

IPEFWEQUHDZTNU-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

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